ST-193 is synthesized from a benzimidazole scaffold, which has been shown to have various biological activities, including antiviral properties. It is classified under entry inhibitors that specifically target the fusion mechanism of arenaviruses, thereby preventing the virus from successfully entering host cells. The compound has been evaluated for its efficacy against multiple strains of arenaviruses and has shown promising results in vitro and in animal models.
The synthesis of ST-193 involves several key steps, utilizing various reagents and conditions to achieve the desired molecular structure. The synthetic pathway typically includes:
Specific conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and potency.
The molecular structure of ST-193 features a benzimidazole core with specific substituents that enhance its interaction with viral proteins. Key structural data include:
Crystallographic studies may provide further insights into its spatial arrangement and interactions at the molecular level.
ST-193 primarily functions by inhibiting the pH-dependent membrane fusion process required for viral entry. Key reactions include:
Kinetic studies using surface plasmon resonance have quantified these interactions, demonstrating high binding affinity and specificity for the target proteins involved in viral entry.
The mechanism of action for ST-193 involves several steps:
Data from in vitro studies indicate that ST-193 exhibits low cytotoxicity while maintaining high antiviral efficacy against Lassa virus pseudotypes.
ST-193 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems.
ST-193 has potential applications in several areas:
While ST-193 is not a classical synthetic lethal agent, its discovery aligns with the core principle of exploiting selective biological vulnerabilities. Synthetic lethality (SL) describes a genetic interaction where simultaneous disruption of two genes causes cell death, whereas disruption of either alone is viable. This concept has revolutionized oncology drug discovery, with SL-based clinical trials demonstrating higher success rates than non-SL approaches [5]. For antiviral therapeutics like ST-193, an analogous strategy applies: the compound selectively targets viral entry mechanisms that are absolutely essential for arenavirus replication but absent in host cells. By inhibiting the arenavirus glycoprotein (GP)-mediated fusion process—a function redundant in mammalian cells—ST-193 creates a therapeutic synthetic lethality specific to infected cells. This approach mirrors the SL paradigm of targeting non-oncogene addictions in cancer, where pathogens become "addicted" to specific entry machinery [2] [5]. High-throughput screening (HTS) against this critical viral dependency identified the benzimidazole scaffold that evolved into ST-193 [1].
ST-193 is a potent and selective inhibitor of Old World arenavirus entry, specifically targeting the viral envelope glycoprotein complex (GPc). This trimeric complex, composed of GP1, GP2, and a stable signal peptide (SSP), mediates receptor binding and acid pH-triggered membrane fusion within endosomes [1] [6]. Target validation studies employed multiple orthogonal approaches:
Table 1: Key Mutations Conferring Resistance to ST-193 in Arenavirus GP2
Arenavirus | Mutation(s) | Location in GP2 | Resistance Level | Source |
---|---|---|---|---|
Lassa (LASV) | V431M | C-terminal Ectodomain | High | [1] |
Lassa (LASV) | V435M | C-terminal Ectodomain | High | [1] |
Lassa (LASV) | V431M + V435M (dbl) | C-terminal Ectodomain | Very High | [1] |
LCMV | M437V | C-terminal Ectodomain | Induces Sensitivity | [1] |
LCMV | M437V + M441V (dbl) | C-terminal Ectodomain | Induces Sensitivity | [1] |
Pichinde (PICV) | T445V | Putative Transmembrane Domain | Moderate | [1] |
Tacaribe (TCRV) | Selected Variants | C-terminal Ectodomain/TMD | High (In vitro selection) | [1] |
Although the initial benzimidazole hit against Lassa virus GP was identified via conventional HTS [1], DNA-Encoded Library (DEL) technology represents a powerful complementary strategy that could significantly accelerate the hit-to-lead optimization of ST-193 analogs. DEL screening allows the simultaneous evaluation of millions to billions of small molecules tethered to unique DNA barcodes against a purified target protein (e.g., recombinant LASV GP2 or full GPc). After binding and washing, retained DNA barcodes are amplified and sequenced to identify enriched structures binding the target [7].
Lead optimization of the initial HTS benzimidazole hit (ST-37) to ST-193 involved systematic SAR exploration to enhance potency and selectivity against LASV GP-mediated entry [1]. While the full medicinal chemistry dataset is not publicly available, core principles of SAR can be inferred:
Table 2: Key Arenaviruses and Their Sensitivity to ST-193
Arenavirus | Virus Classification | Associated Disease | ST-193 IC₅₀ (nM) | Sensitivity |
---|---|---|---|---|
Lassa (LASV) | Old World | Lassa Fever | 1.6 | High |
Junín (JUNV) | New World | Argentine HF | ~0.2 | High |
Machupo (MACV) | New World | Bolivian HF | ~12 | High |
Guanarito (GTOV) | New World | Venezuelan HF | Data within 0.2-12 nM | High |
Sabiá (SABV) | New World | Brazilian HF | Data within 0.2-12 nM | High |
LCMV | Old World | Lymphocytic Choriomeningitis | >10,000 | Resistant |
Pichinde (PICV) | New World (Surrogate) | Not human pathogenic | Mutant-dependent | Variable (See Table 1) |
Table 3: Potential SAR Optimization Strategies for ST-193 Analogs
SAR Goal | Structural Modification Approach | Potential Impact | Challenge |
---|---|---|---|
Overcome Resistance | Introduce flexible linkers near core; Target conserved residues near binding pocket | Maintain potency against mutants (e.g., V431M, V435M); Broaden spectrum | Potential loss of base potency; Increased molecular complexity |
Improve Solubility | Introduce ionizable groups (e.g., amines); Replace lipophilic groups with polar bioisosteres | Enhance formulation options; Improve oral bioavailability; Reduce plasma protein binding | Risk of reduced membrane permeability or target binding affinity |
Reduce Metabolic Lability | Block metabolic soft spots (e.g., methyl substitution); Introduce deuterium; Modify heterocycles | Increase plasma half-life; Reduce dosing frequency | Potential impact on off-target interactions; Synthetic complexity |
Enhance CNS Penetration (If needed) | Reduce molecular weight/polar surface area; Moderate logP | Potential treatment of arenaviral encephalitis | Balancing penetration with desired peripheral distribution; Risk of CNS toxicity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7